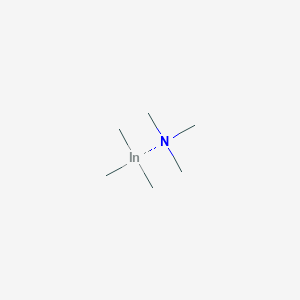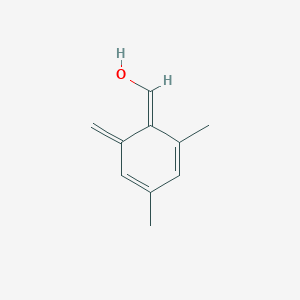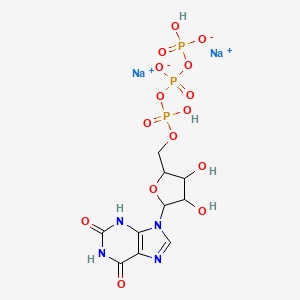
TYR-D-ALA-GLY-PHE-MET ACOH H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TYR-D-ALA-GLY-PHE-MET ACOH H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
TYR-D-ALA-GLY-PHE-MET ACOH H2O can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
TYR-D-ALA-GLY-PHE-MET ACOH H2O has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Explored for potential therapeutic applications in pain management and opioid receptor research.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
作用机制
The mechanism of action of TYR-D-ALA-GLY-PHE-MET ACOH H2O involves its interaction with opioid receptors in the body. These receptors are part of the G protein-coupled receptor family and are involved in regulating pain and mood. The peptide binds to these receptors, mimicking the effects of endogenous enkephalins, leading to analgesic and mood-modulating effects .
相似化合物的比较
Similar Compounds
Leucine-enkephalin: Tyr-Gly-Gly-Phe-Leu
Methionine-enkephalin: Tyr-Gly-Gly-Phe-Met
Uniqueness
TYR-D-ALA-GLY-PHE-MET ACOH H2O is unique due to its specific sequence and the presence of D-alanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
100929-62-2 |
|---|---|
分子式 |
C30H43N5O10S |
分子量 |
665.75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140893.png)
